

Application Notes and Protocols for MyoMed 205 in Muscle Atrophy Studies

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Compound of Interest

Compound Name: MyoMed 205

Cat. No.: B12364260

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Introduction

MyoMed 205 is a small molecule inhibitor of Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase that plays a critical role in muscle protein degradation.[1] Upregulation of MuRF1 is a hallmark of various muscle wasting conditions, making it a prime therapeutic target for muscle atrophy.[2] **MyoMed 205** has demonstrated efficacy in attenuating muscle atrophy and improving muscle function in several preclinical models by inhibiting MuRF1 activity and modulating downstream signaling pathways.[3][4] These application notes provide a comprehensive overview of the effective dosage of **MyoMed 205** in various muscle atrophy models, detailed experimental protocols, and an exploration of its mechanism of action.

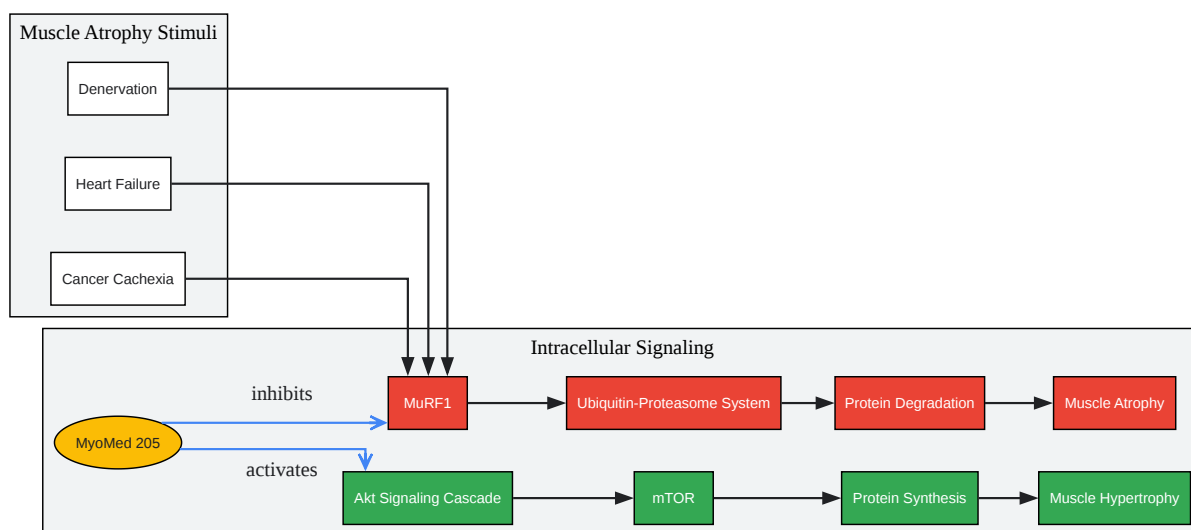
Mechanism of Action

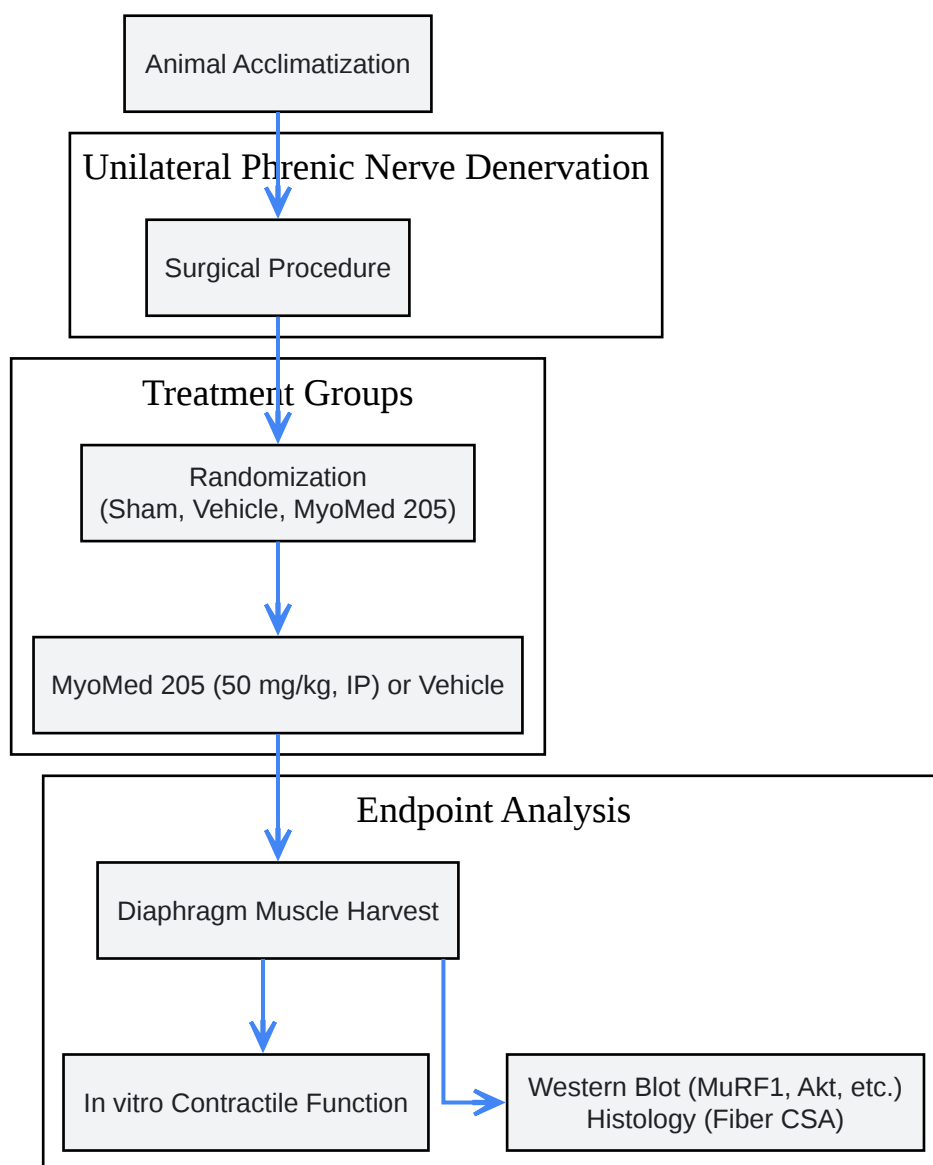
MyoMed 205 primarily functions by inhibiting the activity of MuRF1, a muscle-specific ubiquitin ligase.[1] This inhibition leads to a reduction in the ubiquitination and subsequent degradation of muscle proteins, thereby preserving muscle mass and function.[4] The protective effects of **MyoMed 205** are mediated through the modulation of several signaling pathways:

- Inhibition of the Ubiquitin-Proteasome System: By targeting MuRF1, **MyoMed 205** directly curtails the breakdown of myofibrillar proteins.[3]

- Activation of Anabolic Signaling: **MyoMed 205** has been shown to activate the Akt signaling cascade, a central pathway in promoting muscle protein synthesis and growth.[3] This involves the modulation of downstream effectors such as mTOR.[5]
- Modulation of Atrophy-Associated Factors: The compound influences other key regulators of muscle mass, including a reduction in the expression or activity of HDAC4 and FoxO1.[3]
- Mitochondrial Function: **MyoMed 205** has been observed to rescue mitochondrial activity in stressed muscles, suggesting a role in preserving cellular bioenergetics.[1][4]

Signaling Pathway Diagram





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